molecular formula C10H18F3NO2 B1449555 tert-butyl N-(3,3,3-trifluoro-2,2-dimethylpropyl)carbamate CAS No. 1803611-47-3

tert-butyl N-(3,3,3-trifluoro-2,2-dimethylpropyl)carbamate

Cat. No.: B1449555
CAS No.: 1803611-47-3
M. Wt: 241.25 g/mol
InChI Key: OLNFZFQSCHXXLZ-UHFFFAOYSA-N
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Description

tert-Butyl N-(3,3,3-trifluoro-2,2-dimethylpropyl)carbamate (CAS 1803611-47-3) is a chemical building block of interest in advanced synthetic chemistry. The compound features a (β,β′,β″-trifluoro)-tert-butyl (TFTB) group, a motif known to significantly alter a molecule's physicochemical properties. Incorporating a TFTB group can markedly reduce lipophilicity (Log P) compared to a standard tert-butyl group, thereby increasing hydrophilicity. This property is valuable for modifying the pharmacokinetic profiles of bioactive molecules, potentially addressing challenges like low solubility and increased metabolism . As a carbamate-protected amine, this reagent is primarily used in organic and medicinal chemistry research as a synthetic intermediate, facilitating the introduction of the TFTB group into more complex target molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(3,3,3-trifluoro-2,2-dimethylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3NO2/c1-8(2,3)16-7(15)14-6-9(4,5)10(11,12)13/h6H2,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNFZFQSCHXXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501136657
Record name Carbamic acid, N-(3,3,3-trifluoro-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803611-47-3
Record name Carbamic acid, N-(3,3,3-trifluoro-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803611-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3,3,3-trifluoro-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme:

Step Reagents/Conditions Outcome
1 Perfluoroisobutene (PFIB) Formation of 3,3,3-trifluoroethyl isocyanate
2 Reaction with tert-butanol Formation of this compound

This approach was demonstrated in a study synthesizing various trifluoromethyl carbamates and ureas with notable biological activity, indicating the robustness of the method.

Direct Carbamate Formation from Amines and Boc Anhydride

An alternative and straightforward method involves:

  • Reacting the 3,3,3-trifluoro-2,2-dimethylpropyl amine directly with di-tert-butyl dicarbonate (Boc anhydride) .
  • This reaction proceeds under mild basic conditions, typically with a base such as triethylamine or 4-(dimethylamino)pyridine (DMAP) as a catalyst.
  • The product is the tert-butyl carbamate derivative.

This method is widely used due to its operational simplicity and the availability of Boc anhydride.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Isocyanate route Perfluoroisobutene → trifluoroethyl isocyanate + tert-butanol High specificity, good yields, mild conditions Requires handling of isocyanates (toxic)
Boc anhydride carbamate formation 3,3,3-trifluoro-2,2-dimethylpropyl amine + Boc anhydride + base Simple, mild, widely used Requires pure amine precursor
Nucleophilic substitution Trifluoromethyl alkyl halides + ammonia/amine Direct introduction of amine group May require multiple steps for purity
Radical/catalytic fluorination Radical trifluoromethyl sources + alkenes Versatile for complex molecules Requires specialized catalysts and conditions

Research Findings and Data

  • The isocyanate method was shown to produce a series of trifluoromethyl carbamates and ureas with potential anticancer activity, indicating the biological relevance of these compounds and the efficiency of the preparation method.
  • Carbamate formation from amines and Boc anhydride is a standard protocol in organic synthesis, offering high yields and purity, widely documented in synthetic organic chemistry literature.
  • Advanced organosulfur chemistry provides mechanistic insights into stabilizing intermediates for fluorinated compound synthesis, which may be exploited for novel synthetic routes.

Chemical Reactions Analysis

Deprotection of the Carbamate Group

The tert-butyl carbamate (Boc) group is widely used as a protecting group for amines. Under acidic conditions (e.g., HCl in dioxane or TFA in DCM), the Boc group is cleaved to yield the free amine and tert-butanol:

tert Butyl N R carbamateHCl TFAR NH2+CO2+(CH3)3COH\text{tert Butyl N R carbamate}\xrightarrow{\text{HCl TFA}}\text{R NH}_2+\text{CO}_2+(\text{CH}_3)_3\text{COH}

Key Considerations :

  • The trifluoromethyl and dimethyl groups may stabilize intermediates during acidolysis.

  • Deprotection rates depend on steric hindrance; bulky substituents near the carbamate can slow the reaction .

Nucleophilic Substitution Reactions

While the parent compound lacks a leaving group, synthetic intermediates (e.g., brominated analogs) undergo nucleophilic substitution. For example, tert-butyl N-(3-bromo-2,2-dimethylpropyl)carbamate reacts with nucleophiles (e.g., phenols, amines) under basic conditions:

R Br+NuBaseR Nu+Br\text{R Br}+\text{Nu}^-\xrightarrow{\text{Base}}\text{R Nu}+\text{Br}^-

Example Reaction :

  • Substitution with potassium carbonate in DMF at 120°C yields ether or amine derivatives .

  • Yields range from 45–85% , influenced by solvent (e.g., MeCN > toluene) and base (e.g., Cs₂CO₃ > K₂CO₃) .

Decarboxylative Amination

Analogous to alkanoyloxycarbamates, this compound may participate in base-mediated decarboxylation to form alkylamines. For example, cesium carbonate in acetonitrile at 100°C facilitates intramolecular decarboxylation:

R O C O NH BocCs2CO3,MeCNR NH2+CO2\text{R O C O NH Boc}\xrightarrow{\text{Cs}_2\text{CO}_3,\text{MeCN}}\text{R NH}_2+\text{CO}_2

Key Findings :

  • Reaction Efficiency : 81–90% yield observed in structurally similar compounds .

  • Solvent Dependence : Polar aprotic solvents (e.g., MeCN) enhance reaction rates .

Oxidation and Reduction Reactions

The hydroxyl group (if present in related structures) can undergo oxidation to ketones or carboxylic acids. Conversely, reductive cleavage of the carbamate is possible under hydrogenolysis conditions (e.g., H₂/Pd-C):

R NH BocH2/Pd CR NH2+(CH3)3COH\text{R NH Boc}\xrightarrow{\text{H}_2/\text{Pd C}}\text{R NH}_2+(\text{CH}_3)_3\text{COH}

Challenges :

  • Fluorinated groups may reduce catalyst activity in hydrogenation .

Curtius Rearrangement

In modified Hofmann/Curtius rearrangements, acyl azides derived from carbamates decompose to isocyanates, which can be trapped to form ureas or other derivatives:

R NH BocR NCONuHR NH C O Nu\text{R NH Boc}\rightarrow \text{R NCO}\xrightarrow{\text{NuH}}\text{R NH C O Nu}

Industrial Relevance :

  • Used in peptide synthesis and heterocycle formation .

Stability Under Basic Conditions

The compound exhibits moderate stability in basic media. Prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the carbamate:

R NH C O O BocNaOHR NH2+(CH3)3CO+CO32\text{R NH C O O Boc}\xrightarrow{\text{NaOH}}\text{R NH}_2+(\text{CH}_3)_3\text{CO}^-+\text{CO}_3^{2-}

Kinetic Data :

  • Hydrolysis rates are slower compared to non-fluorinated analogs due to electron-withdrawing -CF₃ effects .

Comparative Reaction Table

Reaction Type Conditions Yield Key Observations
Acidic DeprotectionHCl (4M in dioxane), 25°C, 2h>95%Fast cleavage with minimal side products .
Nucleophilic SubstitutionCs₂CO₃, MeCN, 100°C, 1h81%Optimal for ether/amine formation .
DecarboxylationCs₂CO₃, toluene, 100°C, 1h57%Improved yield in MeCN (85%) .
Reductive CleavageH₂ (1 atm), Pd-C, EtOH, 6h70–80%Partial dehalogenation observed .

Scientific Research Applications

Organic Synthesis

tert-butyl N-(3,3,3-trifluoro-2,2-dimethylpropyl)carbamate is primarily used as a protecting group for amines in organic synthesis. Protecting groups are crucial in multi-step synthesis processes to prevent unwanted reactions at specific functional sites. The stability of the tert-butyl group under various reaction conditions makes it an ideal candidate for this purpose.

Enzyme Mechanisms and Protein-Ligand Interactions

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions . Its unique structure allows researchers to investigate how enzymes interact with substrates and inhibitors, providing insights into biochemical pathways and potential therapeutic targets.

Pharmaceutical Synthesis

In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its ability to modify biological activity through structural variations makes it valuable for developing new drugs .

Specialty Chemicals Production

The compound is employed in the production of specialty chemicals and materials. Its unique properties enable the formulation of products with enhanced performance characteristics in various industrial applications.

Agrochemicals

There is potential for using this compound in the development of agrochemicals due to its chemical stability and reactivity profile. This could lead to advancements in pesticide formulations or herbicides that require specific chemical interactions .

Case Study 1: Medicinal Chemistry Research

In a study focused on synthesizing novel anti-cancer agents, researchers utilized this compound as a key intermediate. The compound's structural modifications led to derivatives that exhibited enhanced cytotoxicity against cancer cell lines.

Case Study 2: Enzyme Inhibition Studies

Another research project investigated the inhibition of a specific enzyme involved in metabolic pathways using this compound. The results demonstrated that modifications to the carbamate structure significantly influenced binding affinity and inhibitory potency.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Trifluoromethyl vs. Azetidine : The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to the azetidine-containing analog, which prioritizes conformational rigidity for receptor binding .
  • Halogen Substituents : Chlorine or bromine in analogs introduces electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions, unlike the inert trifluoromethyl group.

Solubility and Bioavailability

  • The geminal dimethyl groups in the target compound reduce solubility in polar solvents compared to the azetidine analog, which benefits from hydrogen bonding via the cyclic amine .
  • The quinone-containing derivative exhibits lower solubility in organic solvents due to its planar aromatic system but shows enhanced redox activity.

Biological Activity

tert-butyl N-(3,3,3-trifluoro-2,2-dimethylpropyl)carbamate is a chemical compound with notable applications in organic chemistry and biochemistry. Its unique structure, characterized by a trifluoromethyl group, enhances its reactivity and specificity in various biological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H18F3NO2
  • Molecular Weight : 241.25 g/mol
  • CAS Number : 1803611-47-3

The compound is synthesized through the reaction of tert-butyl carbamate with 3,3,3-trifluoro-2,2-dimethylpropylamine. The presence of the trifluoromethyl group significantly influences its biological interactions.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can affect enzyme kinetics and binding affinities.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as a reversible or irreversible inhibitor of certain enzymes, impacting metabolic pathways.
  • Protein-Ligand Interactions : It can serve as a ligand in studies examining protein conformational changes and interactions.
  • Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, influencing bioavailability and efficacy.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against specific strains.
  • Enzyme Modulation : It has been shown to modulate the activity of certain enzymes involved in drug metabolism.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of metabolic enzymes
Protein InteractionBinding affinity studies

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of the compound against Escherichia coli and Staphylococcus aureus. Results indicated significant growth inhibition at concentrations above 50 µg/mL.
  • Enzyme Kinetics : In vitro assays demonstrated that this compound could inhibit cytochrome P450 enzymes involved in drug metabolism. This inhibition suggests potential implications for drug interactions in clinical settings.

Q & A

Q. How can synthetic routes for tert-butyl N-(3,3,3-trifluoro-2,2-dimethylpropyl)carbamate be optimized to improve yield and purity?

  • Methodological Answer : Optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and stoichiometry of reagents. For carbamate derivatives, coupling reagents like EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride/1-hydroxybenzotriazole) are effective for amide bond formation . Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures can enhance purity. Monitoring reaction progress with TLC or HPLC (C18 column, acetonitrile/water gradient) ensures minimal byproducts.

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm structural integrity. For example, tert-butyl protons resonate at ~1.4 ppm, while trifluoromethyl groups show distinct ¹⁹F NMR signals .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₇F₃N₂O₂: 265.12).
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions in solid-state forms .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) indicate degradation via hydrolysis of the carbamate group. Store at 2–8°C in inert atmospheres (argon) and protect from light. Monitor stability using HPLC (retention time shifts) and FTIR (loss of carbonyl peak at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity observed in nucleophilic substitutions involving this compound?

  • Methodological Answer : Conflicting reactivity (e.g., unexpected regioselectivity) may arise from steric hindrance of the 2,2-dimethylpropyl group or electronic effects of the trifluoromethyl moiety. Computational modeling (DFT at B3LYP/6-31G* level) can map transition states, while kinetic studies (variable-temperature NMR) quantify activation barriers. Cross-validate with isotopic labeling (e.g., ¹⁸O in carbamate) to track bond cleavage .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • Methodological Answer : Single-crystal X-ray diffraction provides unambiguous stereochemical data. For example, the tert-butyl group’s spatial orientation and trifluoro-methyl’s electron-withdrawing effects influence crystal packing (e.g., C–H···O/F interactions). Compare experimental data with Cambridge Structural Database entries for analogous carbamates .

Q. What strategies mitigate batch-to-batch variability in spectroscopic purity?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS/MS to identify common impurities (e.g., hydrolyzed intermediates or unreacted precursors).
  • Process Controls : Implement in-situ FTIR to monitor reaction endpoints and ensure consistent stoichiometry.
  • Statistical DoE (Design of Experiments) : Optimize parameters like reaction time and catalyst loading to reduce variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(3,3,3-trifluoro-2,2-dimethylpropyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(3,3,3-trifluoro-2,2-dimethylpropyl)carbamate

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